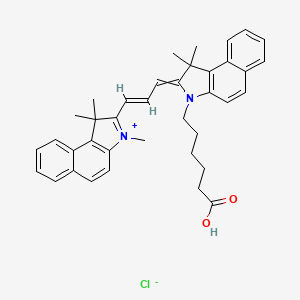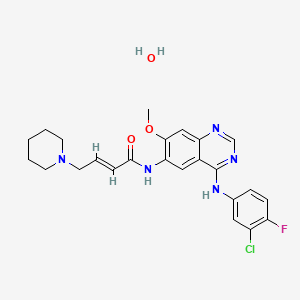
Dacomitinib-Monohydrat
Übersicht
Beschreibung
- Dacomitinib-Hydrat ist ein oral aktiver, irreversibler Pan-ErbB-Inhibitor. Es bindet spezifisch und irreversibel an humane EGFR (Epidermaler Wachstumsfaktor-Rezeptor)-Subtypen, hemmt die Proliferation von EGFR-exprimierenden Tumorzellen und induziert Apoptose .
- Seine chemische Struktur ist wie folgt dargestellt: !Dacomitinib-Hydrat
Herstellungsmethoden
- Der Syntheseweg für Dacomitinib-Hydrat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien.
- Leider sind spezifische Synthesedetails und Reaktionsbedingungen in der öffentlichen Domäne nicht leicht zugänglich. Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung dieser Synthesewege für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
- Dacomitinib-Hydrat wurde in der Krebsforschung umfassend untersucht, insbesondere in der Behandlung von metastasiertem nicht-kleinzelligem Lungenkrebs (NSCLC) .
- Über NSCLC hinaus erstrecken sich seine Anwendungen auf andere Krebsarten und verwandte Bereiche.
- Forscher erforschen sein Potenzial in der personalisierten Medizin, der zielgerichteten Therapie und der Überwindung von Medikamentenresistenz.
Wirkmechanismus
- Der Mechanismus von Dacomitinib-Hydrat umfasst die Hemmung von Tyrosinkinasen der ErbB-Familie, einschließlich EGFR.
- Es unterbricht Signalwege, die für Zellwachstum, -überleben und -proliferation entscheidend sind.
- Molekulare Ziele umfassen EGFR, HER2, HER3 und HER4.
Wirkmechanismus
- Downstream effects include reduced cell proliferation, decreased angiogenesis, and increased apoptosis in cancer cells .
- Cellular effects include reduced proliferation, migration, and survival of cancer cells, leading to tumor regression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Dacomitinib monohydrate plays a crucial role in biochemical reactions by inhibiting the activity of EGFR family members. It interacts with enzymes and proteins such as EGFR, HER2, and HER4, binding irreversibly to their ATP-binding sites. This interaction prevents the phosphorylation and subsequent activation of downstream signaling pathways that are essential for cell proliferation and survival . By inhibiting these receptors, dacomitinib monohydrate disrupts the signaling cascades that promote tumor growth and progression.
Cellular Effects
Dacomitinib monohydrate exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, dacomitinib monohydrate has been shown to decrease the expression of genes involved in cell cycle progression and survival, thereby impeding tumor growth .
Molecular Mechanism
The molecular mechanism of dacomitinib monohydrate involves its irreversible binding to the ATP-binding sites of EGFR, HER2, and HER4. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling molecules . By blocking these pathways, dacomitinib monohydrate effectively halts the transmission of proliferative and survival signals within the cell, leading to reduced tumor growth and increased cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dacomitinib monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and the development of resistance mechanisms in cancer cells . Long-term studies have shown that while dacomitinib monohydrate initially reduces tumor size and proliferation, cancer cells may eventually adapt through mutations or alternative signaling pathways, leading to decreased sensitivity to the drug .
Dosage Effects in Animal Models
The effects of dacomitinib monohydrate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces metastasis. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications .
Metabolic Pathways
Dacomitinib monohydrate is metabolized primarily through oxidative and conjugative pathways. The major circulating metabolite is O-desmethyl dacomitinib, which retains some pharmacological activity . The compound interacts with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2D6, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, dacomitinib monohydrate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein (P-gp), which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high expression of EGFR, HER2, and HER4, contributing to its targeted therapeutic effects .
Subcellular Localization
Dacomitinib monohydrate localizes primarily to the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence its activity and localization within specific cellular compartments . These modifications may also affect the compound’s ability to inhibit receptor signaling and exert its therapeutic effects .
Vorbereitungsmethoden
- The synthetic route for Dacomitinib hydrate involves several steps, starting from commercially available starting materials.
- Unfortunately, specific synthetic details and reaction conditions are not readily available in the public domain. industrial production methods likely involve optimization of these synthetic routes for large-scale production.
Analyse Chemischer Reaktionen
- Dacomitinib-Hydrat ist an verschiedenen chemischen Reaktionen beteiligt, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind firmeninterne Informationen, aber sie beinhalten wahrscheinlich spezielle Katalysatoren und Lösungsmittel.
- Wichtigste Produkte, die aus diesen Reaktionen gebildet werden, wären Zwischenprodukte oder Derivate von Dacomitinib-Hydrat.
Vergleich Mit ähnlichen Verbindungen
- Dacomitinib-Hydrat zeichnet sich durch seine irreversible Bindung und die breit gefächerte Hemmung von ErbB-Rezeptoren aus.
- Zu ähnlichen Verbindungen gehören Gefitinib, Erlotinib und Afatinib, aber die einzigartigen Eigenschaften von Dacomitinib heben es hervor.
Eigenschaften
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLGGCPNTZPIH-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146359 | |
| Record name | Dacomitinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042385-75-0 | |
| Record name | Dacomitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacomitinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACOMITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


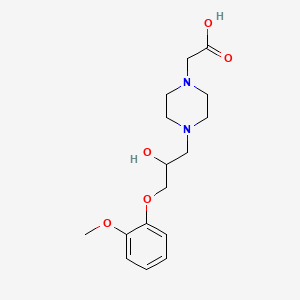


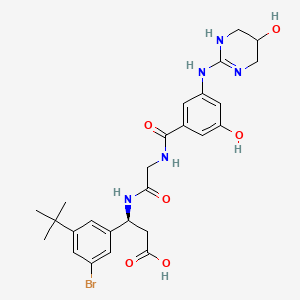

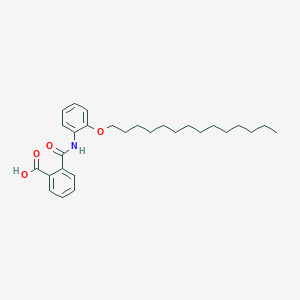
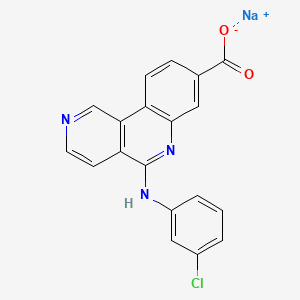
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

